C26 D,L-Carnitine-d9
Description
Hexacosanoyl DL-carnitine-d9 (C26 D,L-carnitine-d9) is a deuterated acylcarnitine derivative with a 26-carbon saturated fatty acyl chain (hexacosanoyl) esterified to a racemic (DL-form) carnitine backbone. Its molecular formula is C33H56D9NO4, with a molecular weight of 548.64 g/mol (calculated from elemental composition: 72.21% C, 13.59% H, 2.55% N, 11.66% O) . This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for quantitative analysis of acylcarnitines in metabolic studies . The deuterium (d9) labeling at the trimethylammonium group ensures minimal interference with endogenous carnitine peaks during isotopic tracing .
Key properties include:
Properties
Molecular Formula |
C33H65NO4 |
|---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
(3R)-3-hexacosanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C33H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33(37)38-31(29-32(35)36)30-34(2,3)4/h31H,5-30H2,1-4H3/t31-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
KOCKWDDTAHPJSX-OJMQLLJWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26 D,L-Carnitine-d9 involves the incorporation of deuterium into the C26 D,L-Carnitine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired level of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure consistent and high-quality production. The final product is typically purified using techniques such as chromatography to remove any impurities and ensure a high level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
C26 D,L-Carnitine-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
C26 D,L-Carnitine-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of carnitine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carnitine-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those involving carnitine metabolism .
Mechanism of Action
The mechanism of action of C26 D,L-Carnitine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its incorporation and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in carnitine metabolism and its effects on various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Acylcarnitines
Structural and Functional Differences
Acylcarnitines vary by chain length, saturation, hydroxylation, and isotopic labeling. Below is a comparative analysis of hexacosanoyl DL-carnitine-d9 with structurally related compounds:
Table 1: Comparative Properties of Selected Acylcarnitines
Key Differentiators
Chain Length and Solubility
- Hexacosanoyl DL-carnitine-d9 (C26) has significantly lower solubility in aqueous solutions compared to shorter-chain analogs like hexanoyl (C6) or palmitoyl (C16) carnitines due to its long hydrophobic tail. This necessitates solvent heating (37°C) and sonication for dissolution .
- Shorter-chain acylcarnitines (e.g., C6, C16) are more water-soluble and directly involved in mitochondrial β-oxidation, whereas very long-chain species (C20–C26) are associated with peroxisomal metabolism .
Deuteration and Analytical Utility
- The d9 label in hexacosanoyl DL-carnitine-d9 provides a distinct mass shift (+9 Da) in MS, enabling precise quantification without overlapping with endogenous carnitines . Non-deuterated analogs lack this specificity.
- In contrast, C14:0 L-carnitine-d9 (deuterated at methyl groups) is used for short-chain analysis but shares similar isotopic advantages .
Stereochemical and Metabolic Activity
- The DL-form of hexacosanoyl carnitine-d9 renders it metabolically inactive in pathways requiring L-carnitine, such as glucose production in rat liver models . This inertness makes it ideal for analytical standards.
- L-form acylcarnitines (e.g., oleylcarnitine) are bioactive, influencing mitochondrial energy production and membrane dynamics .
Research Findings
- Hexacosanoyl DL-carnitine-d9 has been validated in large-scale metabolomic studies to quantify very long-chain acylcarnitines in plasma, aiding in diagnosing peroxisomal disorders .
- Comparative studies show that C26 carnitines accumulate in conditions like X-linked adrenoleukodystrophy, unlike shorter-chain species .
Biological Activity
Hexacosanoyl DL-carnitine-d9 (C26 D,L-Carnitine-d9) is a deuterium-labeled derivative of carnitine that plays a significant role in metabolic studies and pharmacokinetics due to its unique properties. This compound is primarily utilized as a tracer in various biological and chemical research applications, allowing scientists to investigate the metabolism and physiological effects of long-chain fatty acids.
- Molecular Formula : C33H56D9NO4
- Molecular Weight : 548.94 g/mol
- Purity : >99%
- Stability : Stable for at least one year when stored at -20°C
- Hygroscopic : Yes
- Light Sensitive : No
These properties make hexacosanoyl DL-carnitine-d9 suitable for various analytical techniques, including mass spectrometry, which is essential for tracking metabolic pathways in biological systems.
Hexacosanoyl DL-carnitine-d9 functions primarily as a tracer in metabolic studies. The incorporation of deuterium allows researchers to monitor the compound's behavior in biological systems through mass spectrometry. This capability provides insights into:
- Carnitine Metabolism : Understanding how carnitine and its derivatives are metabolized in the body.
- Fatty Acid Transport : Investigating how long-chain fatty acids are transported into mitochondria for β-oxidation.
- Pharmacokinetics : Assessing the absorption, distribution, metabolism, and excretion (ADME) of carnitine-related drugs.
Biological Activity
Research has demonstrated several biological activities associated with hexacosanoyl DL-carnitine-d9:
- Fatty Acid Oxidation : The compound enhances the transport of long-chain fatty acyl-CoAs into mitochondria, facilitating their degradation through β-oxidation.
- Energy Metabolism : It plays a crucial role in energy production by assisting in the utilization of fatty acids as an energy source.
- Antioxidant Properties : Similar to other carnitines, it exhibits antioxidant effects, potentially protecting cells from oxidative stress.
Study 1: Metabolic Pathways of Carnitine Derivatives
In a study published by Jannetto et al. (2016), hexacosanoyl DL-carnitine-d9 was used to trace the metabolic pathways of carnitine derivatives in human subjects. The results indicated that the deuterium-labeled compound could effectively track the incorporation and metabolism of long-chain fatty acids, providing valuable data on metabolic disorders related to fatty acid oxidation.
Study 2: Pharmacokinetic Analysis
A pharmacokinetic study involving hexacosanoyl DL-carnitine-d9 demonstrated its utility in understanding the absorption and distribution of carnitine supplements. The study utilized mass spectrometry to measure the concentration of the compound in plasma over time, revealing important insights into optimal dosing strategies for enhancing fatty acid metabolism.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Hexacosanoyl DL-Carnitine-d9 | C33H56D9NO4 | Long-chain structure with deuterium labeling |
| C26 D,L-Carnitine | C26H46NO4 | Non-deuterated form used in similar studies |
| C16 D,L-Carnitine-d9 | C16H30D9NO4 | Shorter-chain derivative focusing on shorter-chain fatty acids |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
